4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-
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Overview
Description
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- is an organic compound with the molecular formula C7H8F4OS and a molecular weight of 216.196 g/mol . This compound is characterized by the presence of a heptenone backbone with four fluorine atoms and a mercapto group attached, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- typically involves the introduction of fluorine atoms and a mercapto group onto a heptenone backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination Reactions: Using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.
Mercapto Group Introduction: Thiolation reactions using reagents like thiourea or hydrogen sulfide (H2S) to introduce the mercapto group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and thiolation processes, often carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and mercapto group play crucial roles in modulating the compound’s reactivity and binding affinity. The specific pathways and molecular targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto-6-methyl-: Similar structure with an additional methyl group.
1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one: Another name for the same compound.
Uniqueness
4-Hepten-3-one, 1,1,2,2-tetrafluoro-5-mercapto- is unique due to its specific combination of fluorine atoms and a mercapto group on a heptenone backbone. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
88552-05-0 |
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Molecular Formula |
C7H8F4OS |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-5-sulfanylhept-4-en-3-one |
InChI |
InChI=1S/C7H8F4OS/c1-2-4(13)3-5(12)7(10,11)6(8)9/h3,6,13H,2H2,1H3 |
InChI Key |
CECUBSXYFQYELM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)C(C(F)F)(F)F)S |
Origin of Product |
United States |
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